2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride
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Overview
Description
“2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is also known by its CAS Number: 1860033-51-7 .
Molecular Structure Analysis
The molecular weight of “this compound” is 201.13 g/mol . The compound has a defined atom stereocenter count of 1 . The InChI representation of the molecule is InChI=1S/C7H16N2.2ClH/c1-7-2-4-9 (6-7)5-3-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1
.
Physical and Chemical Properties Analysis
“this compound” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass of the compound is 200.0847040 g/mol . The topological polar surface area of the compound is 29.3 Ų .
Safety and Hazards
Future Directions
As the mechanism of action of “2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride” is not clearly recognized , future research could focus on elucidating this. Additionally, given the compound’s structural similarity to other biologically active compounds, it could be interesting to explore its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with histamine receptors and kinase inhibitors . These targets play crucial roles in various biological processes, including immune response and cell signaling.
Mode of Action
For instance, betahistine, a similar compound, is thought to reduce symptoms through its actions on histamine receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, including those involved in immune response and cell signaling .
Result of Action
Similar compounds have been found to have various effects, such as reducing symptoms associated with certain diseases and inhibiting kinase activity .
Properties
IUPAC Name |
2-[(3S)-3-methylpyrrolidin-1-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7-2-4-9(6-7)5-3-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQPVSXTSHXAS-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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